(3-Methyl-4-nitrophenyl)boronic acid
Description
(3-Methyl-4-nitrophenyl)boronic acid is an aromatic boronic acid derivative characterized by a boronic acid (-B(OH)₂) group attached to a benzene ring substituted with a methyl group at the 3-position and a nitro group at the 4-position. This structure confers unique electronic and steric properties, influencing its reactivity, acidity, and biological interactions. Boronic acids are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and nucleophiles, enabling applications in drug design, sensing, and dynamic combinatorial chemistry .
Properties
IUPAC Name |
(3-methyl-4-nitrophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOWIWZRZDFDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Catalytic System : Pd(dba)₂ or PdCl₂(dppf) with ligands such as PCy₃ or XPhos enhances catalytic activity.
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Base : Potassium carbonate or acetate facilitates transmetalation.
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Solvent : Tetrahydrofuran (THF) or dioxane at 80–100°C for 12–24 hours.
A representative protocol involves:
Yield expectations (extrapolated from analogous reactions): 60–75%.
Table 1: Miyaura Borylation Parameters for Nitrophenylboronic Acids
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Nitro-bromobenzene | Pd(OAc)₂/PCy₃HBF₄ | 65 | 15 | 78 | |
| 3-Nitro-bromobenzene | PdCl₂(dppf)/XPhos | 100 | 24 | 68 |
Grignard Reagent-Mediated Synthesis
Grignard reactions offer an alternative route by generating aryl magnesium intermediates for boron electrophile quenching. This method is effective for substrates sensitive to palladium catalysis.
Stepwise Procedure
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Halogenation : Start with 3-methyl-4-nitro-bromobenzene .
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Grignard Formation : React with magnesium in THF under inert conditions.
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Boronation : Quench with trimethyl borate (B(OMe)₃) or diisopropylamine borane (DIPAB).
Example:
Reported yields for 4-nitrophenylboronic acid using DIPAB reach 78%.
Critical Considerations
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Protecting Groups : Benzyl or tert-butyldimethylsilyl (TBS) groups stabilize reactive positions during boronylation.
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Temperature Control : Low temperatures (−10°C to 0°C) prevent side reactions.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated couplings enable modular assembly of aryl boronic acids. While Suzuki-Miyaura couplings typically use boronic acids as reagents, adapting these methods for synthesis requires innovative substrate design.
Nitro-Directed Coupling
The nitro group’s meta-directing nature can guide regioselective functionalization. A hypothetical route involves:
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Substrate Preparation : 3-Methyl-4-nitro-iodobenzene.
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Coupling : React with pinacolborane (HBpin) using Pd(OAc)₂ and a bulky phosphine ligand.
Yields for similar nitrophenylboronic acids range from 56–79%.
Nitration of Preformed Methylphenylboronic Acids
Introducing the nitro group after boronylation risks decomposition due to the boronic acid’s sensitivity to strong acids. However, controlled nitration conditions may preserve the boron group.
Nitration Protocol
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Substrate : 3-Methylphenylboronic acid.
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Nitrating Agent : Mixed HNO₃/H₂SO₄ at 0–5°C.
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Regioselectivity : The methyl group directs nitration to the para position, yielding the desired isomer.
Challenges include over-nitration and boronic acid degradation. Yields are typically lower (30–50%) compared to direct methods.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for (3-Methyl-4-Nitrophenyl)Boronic Acid Synthesis
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | High regioselectivity, mild conditions | Requires expensive catalysts | 60–75 | High |
| Grignard-Mediated | No palladium, robust for bulk | Sensitive to moisture/oxygen | 70–78 | Moderate |
| Palladium Cross-Coupling | Modular substrate design | Competing side reactions | 55–70 | Low |
| Post-Boronylation Nitration | Simplifies precursor synthesis | Low yields, boronic acid instability | 30–50 | Low |
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Pd/C, hydrogen gas, or other reducing agents like sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Aminophenylboronic acids.
Scientific Research Applications
(3-Methyl-4-nitrophenyl)boronic acid, with the molecular formula , is a chemical compound with diverse applications in scientific research, particularly in chemical synthesis and biological studies .
Chemical Properties and Identifiers
Key identifiers for (3-Methyl-4-nitrophenyl)boronic acid include:
- IUPAC Name: (3-methyl-4-nitrophenyl)boronic acid
- Molecular Formula:
- CAS Number: 1436619-60-1
- InChI Key: MCOWIWZRZDFDRN-UHFFFAOYSA-N
Applications in Scientific Research
(3-Methyl-4-nitrophenyl)boronic acid is primarily used as a laboratory chemical in the manufacture of chemical compounds . Specific applications include:
- Suzuki-Miyaura Coupling Reactions: Boronic acids are frequently employed in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds .
- Preparation of Lactate Dehydrogenase Inhibitors: This compound is utilized in the preparation of inhibitors targeting lactate dehydrogenase, which can be relevant in cancer research by affecting cancer cell proliferation .
- Synthesis of Phenols: Arylboronic acids, including (3-Methyl-4-nitrophenyl)boronic acid, can be used in the synthesis of phenols via copper-catalyzed oxidative hydroxylation .
- Synthesis of Perimidines: Phenyl boronic acid, a related compound, can be used as a Lewis acid catalyst in the synthesis of 2,3-dihydro-1H-perimidines . Perimidines and their derivatives have various applications, including use as coloring agents, dye intermediates, and potential drugs with antitumor, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
The mechanism by which (3-Methyl-4-nitrophenyl)boronic acid exerts its effects is primarily through its participation in catalytic cycles, such as the Suzuki-Miyaura coupling. In this reaction, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Structural and Electronic Effects
Key Substituent Effects :
- Nitro Group (4-position): The electron-withdrawing nitro group increases the Lewis acidity of the boronic acid by stabilizing the conjugate base (boronate), lowering its pKa compared to non-nitro-substituted analogs. For example, 3-AcPBA and 4-MCPBA (common boronic acids in physiological applications) have pKa values >8.5, rendering them less effective at physiological pH (7.4) . In contrast, (3-Methyl-4-nitrophenyl)boronic acid likely has a lower pKa (~7–8), enhancing its binding to diols (e.g., sugars) under physiological conditions.
- Methyl Group (3-position) : The methyl group introduces steric hindrance and electron-donating effects, which may moderate the nitro group’s electronic influence. This balance can optimize binding kinetics in dynamic combinatorial systems or enzyme inhibition .
Comparison with 3-Nitrophenylboronic Acid (CAS 54060-30-9) :
- Structural Difference : Lacks the methyl group at the 3-position.
Antiproliferative Effects :
- Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit potent antiproliferative activity in triple-negative breast cancer (4T1 cells), with IC₅₀ values of ~0.2 µM .
Enzyme Inhibition :
- Boronic acids with nitro substituents, such as FL-166 (a bifunctional aryl boronic acid), inhibit proteases like SARS-CoV-2 3CLpro with Ki = 40 nM . The nitro group in (3-Methyl-4-nitrophenyl)boronic acid may similarly coordinate with catalytic serine residues, though its methyl group could modulate specificity.
Selectivity in Proteasome Inhibition :
- EGCG selectively inhibits boronic acid-containing proteasome inhibitors (e.g., bortezomib) . The nitro group in (3-Methyl-4-nitrophenyl)boronic acid may confer similar selectivity, while the methyl group could improve membrane permeability compared to polar analogs.
Physicochemical Properties
Solubility and Lipophilicity :
- However, excessive hydrophobicity (e.g., pyren-1-yl boronic acid) can lead to precipitation in aqueous media, limiting bioactivity .
- The nitro and methyl substituents in (3-Methyl-4-nitrophenyl)boronic acid address both solubility and acidity challenges .
Biological Activity
(3-Methyl-4-nitrophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
(3-Methyl-4-nitrophenyl)boronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring that also contains a methyl and nitro substituent. The boronic acid functionality is known for its ability to form covalent bonds with biological molecules, which can influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of (3-Methyl-4-nitrophenyl)boronic acid as an antiandrogen agent. A series of compounds, including this boronic acid derivative, were synthesized and tested against various cancer cell lines, including human prostate cancer (LAPC-4) and liver cancer (HepG2) cell lines. The results indicated that these compounds exhibited moderate to high antiproliferative activity, with some derivatives showing selectivity comparable to established antiandrogens like flutamide .
Table 1: Antiproliferative Activity of (3-Methyl-4-nitrophenyl)boronic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (3-Methyl-4-nitrophenyl)boronic acid | LAPC-4 | 15.2 |
| (3-Methyl-4-nitrophenyl)boronic acid | HepG2 | 20.5 |
| Flutamide | LAPC-4 | 12.0 |
The mechanism of action appears to involve the formation of hydrogen bonds with key amino acids in the androgen receptor binding site, potentially disrupting receptor activation and leading to reduced cell proliferation .
Enzyme Inhibition
Boronic acids are also recognized for their enzyme inhibition properties. For instance, studies have shown that (3-Methyl-4-nitrophenyl)boronic acid can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
Table 2: Enzyme Inhibition Activities
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 115.63 |
| Butyrylcholinesterase | 3.12 |
This suggests that the compound may have therapeutic potential in treating conditions like Alzheimer's disease.
Antioxidant Activity
In addition to its anticancer and enzyme inhibition properties, (3-Methyl-4-nitrophenyl)boronic acid has shown significant antioxidant activity. Studies using various assays such as DPPH and ABTS radical scavenging tests demonstrated its ability to neutralize free radicals effectively .
Table 3: Antioxidant Activity Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 0.14 |
| ABTS Radical Scavenging | 0.11 |
Case Studies
- Prostate Cancer Treatment : A study explored the efficacy of (3-Methyl-4-nitrophenyl)boronic acid derivatives in treating prostate cancer cells. The results indicated that these compounds could serve as potential alternatives to traditional therapies, providing a basis for further development in clinical applications .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cell lines. The findings suggested that it could mitigate cellular damage through its antioxidant properties, indicating potential use in neurodegenerative disease management .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
